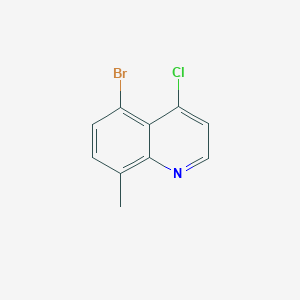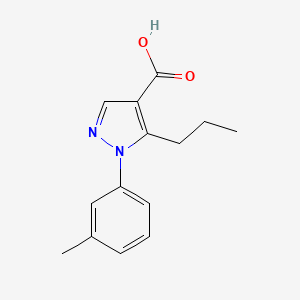
1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
Pyrazole is a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . The compound you mentioned seems to be a derivative of pyrazole, with additional functional groups attached to it.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as Fourier Transform Infrared (FTIR), UV-Vis, Raman, and NMR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
Pyrazole derivatives are known for their diverse chemical reactivity. They can undergo various types of reactions, including hydrolysis, oxidation, and reduction . The specific reactions that “1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid” can undergo would depend on its exact molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the refractive index, electric susceptibility, and optical anisotropy can be measured to study the physical properties . The acidity or basicity of the compound can be determined by measuring its pH .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on pyrazole-4-carboxylic acid derivatives reveals detailed synthesis routes and structural characterization, laying the foundation for exploring their applications. For instance, Viveka et al. (2016) conducted structural, spectral, and theoretical investigations on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlighting the utility of combined experimental and theoretical studies for understanding these compounds' properties (Viveka et al., 2016). Similarly, research on the functionalization reactions of pyrazole derivatives has shown the versatility of these compounds in forming new chemical entities, indicating a broad range of potential applications (Yıldırım & Kandemirli, 2006).
Potential Applications
Theoretical and experimental studies suggest that pyrazole derivatives could have significant applications in material science, including the development of new coordination complexes and polymers with unique properties. For instance, Radi et al. (2015) explored the synthesis and crystal structures of mononuclear coordination complexes from pyrazole-dicarboxylate acid derivatives, revealing their potential in constructing materials with novel chemical and physical properties (Radi et al., 2015).
Nonlinear Optical Materials
Another avenue of research highlights the potential of pyrazole derivatives in the development of nonlinear optical (NLO) materials. Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, examining their optical nonlinearity and identifying compounds with promising NLO properties for optical limiting applications (Chandrakantha et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-methylphenyl)-5-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-5-13-12(14(17)18)9-15-16(13)11-7-4-6-10(2)8-11/h4,6-9H,3,5H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVLUGLNIKMNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC(=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




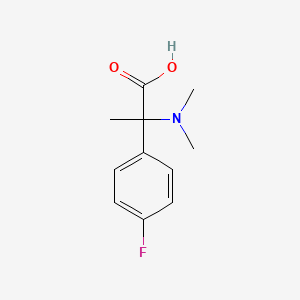
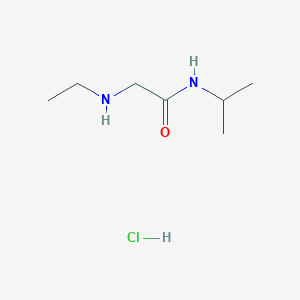
![2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1518611.png)
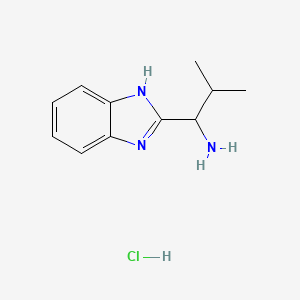
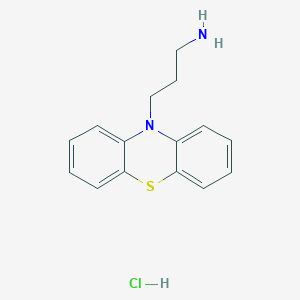
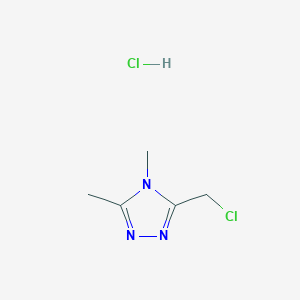
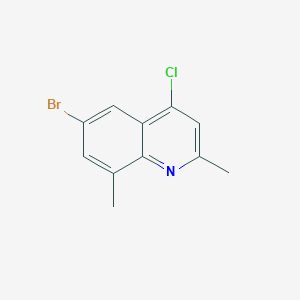
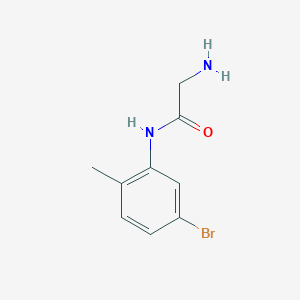
![Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate](/img/structure/B1518619.png)

